molecular formula C8H12N2O2 B584944 Pyridoxamine-d3 Dihydrochloride CAS No. 1173148-03-2

Pyridoxamine-d3 Dihydrochloride

Cat. No. B584944
CAS RN: 1173148-03-2
M. Wt: 171.214
InChI Key: NHZMQXZHNVQTQA-FIBGUPNXSA-N
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Description

Pyridoxamine-d3 Dihydrochloride is the deuterium labeled form of Pyridoxamine dihydrochloride . It is a stable isotope-labeled compound and an analog of pyridoxamine, which is a form of vitamin B6 . The natural source of pyridoxamine is animal foods, and its deficiency in humans potentially causes sideroblastic anemia, weakness, insomnia, and neurological disorders .


Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular weight of Pyridoxamine-d3 Dihydrochloride is 244.13 . Its formula is C8H11D3Cl2N2O2 . The SMILES string representation of its structure is NCC1=C(O)C(C([2H])([2H])[2H])=NC=C1CO.Cl.Cl .


Chemical Reactions Analysis

Pyridoxamine-d3 Dihydrochloride is involved in Maillard or browning reactions that lead to the formation of advanced glycation end products (AGEs) on protein . AGE inhibitors such as aminoguanidine and pyridoxamine have proven effective in animal model and clinical studies .

Scientific Research Applications

Nutritional Biochemistry Research

Pyridoxamine-d3 Dihydrochloride is used as an internal standard in mass spectrometry to quantify the concentration of Pyridoxamine in dietary supplements and fortified foods. This application is crucial for ensuring the accurate measurement of Vitamin B6 levels in various food matrices, which is essential for nutritional biochemistry research .

Metabolic Disorder Studies

Researchers utilize Pyridoxamine-d3 Dihydrochloride to study metabolic disorders such as sideroblastic anemia, weakness, insomnia, and neurological disorders. Its role in these studies is pivotal because it helps in understanding the metabolic pathways and the impact of Vitamin B6 deficiency on human health .

Pharmacokinetics

In pharmacokinetic studies, Pyridoxamine-d3 Dihydrochloride serves as a tracer to track and analyze the absorption, distribution, metabolism, and excretion (ADME) of Pyridoxamine. The deuterium allows for differentiation from endogenous levels, providing clear insights into the drug’s behavior in the body .

Obesity and Vitamin Deficiency Correlation

A study has shown that elevated levels of Pyridoxamine (and other B6 vitamers) are associated with obesity. Pyridoxamine-d3 Dihydrochloride can be used to investigate this correlation further, especially in ethnically isolated groups, to understand the physiological levels of B6 vitamers and their relationship with obesity .

Analytical Chemistry Method Development

Pyridoxamine-d3 Dihydrochloride is employed in the development of sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These methods are designed for the simultaneous quantitation of multiple forms of Vitamin B6 in complex biological matrices .

Stability Testing of Pharmaceutical Products

The compound is also used in stability testing of pharmaceutical products. By incorporating Pyridoxamine-d3 Dihydrochloride into formulations, researchers can monitor the stability of Pyridoxamine under various conditions, which is vital for ensuring the safety and efficacy of pharmaceuticals .

Safety And Hazards

Pyridoxamine-d3 Dihydrochloride should be handled with care. It is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of contact, wash with plenty of soap and water . If irritation occurs, seek medical advice .

Future Directions

Pyridoxamine and pyridoxal have been found to be more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I . Thus, Pyridoxamine-d3 Dihydrochloride and similar compounds may prove useful for limiting the increased chemical modification of tissue proteins and associated pathology in aging and chronic diseases, including both diabetes and atherosclerosis .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Pyridoxamine-d3 Dihydrochloride can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Pyridoxine-d3", "Ammonium chloride", "Hydrochloric acid", "Sodium nitrite" ], "Reaction": [ "Step 1: Pyridoxine-d3 is reacted with hydrochloric acid to form pyridoxine-d3 hydrochloride.", "Step 2: Pyridoxine-d3 hydrochloride is then reacted with sodium nitrite and hydrochloric acid to form pyridoxal-d3.", "Step 3: Pyridoxal-d3 is then reacted with ammonium chloride and sodium borohydride to form pyridoxamine-d3.", "Step 4: Pyridoxamine-d3 is finally reacted with hydrochloric acid to form Pyridoxamine-d3 Dihydrochloride." ] }

CAS RN

1173148-03-2

Product Name

Pyridoxamine-d3 Dihydrochloride

Molecular Formula

C8H12N2O2

Molecular Weight

171.214

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/i1D3

InChI Key

NHZMQXZHNVQTQA-FIBGUPNXSA-N

SMILES

CC1=NC=C(C(=C1O)CN)CO

synonyms

4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol-d3 Dihydrochloride;  2-Methyl-3-hydroxy-4-aminomethyl-5-hydroxmethylpyridine-d3 Dihydrochloride;  Pyridorin-d3 Dihydrochloride;  Pyridoxylamine-d3 Dihydrochloride; 

Origin of Product

United States

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